

Preclinical Pharmacology of JNJ-64264681: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **JNJ-64264681**, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The data herein is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the field of drug development and oncology research.

Core Compound Characteristics

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By targeting and binding to BTK, it prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells where BTK is often overexpressed.[1] This mechanism of action underlies its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **JNJ-64264681**.

Table 1: In Vitro Biochemical and Cellular Activity



Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Recombinant BTK	kinact/KI (M-1s- 1)	2,300,000	[4]
Biochemical Assay	Recombinant BTK	IC50 (nM)	0.43	[4]
Cellular Assay	Human Whole Blood (anti-IgM stimulated CD69 expression)	IC50 (nM)	5.3	[4]
Cellular Assay	Rat Whole Blood (anti-IgD stimulated CD69 expression)	IC50 (nM)	2.5	[4]
Cellular Assay	TMD8 (ABC- DLBCL Cell Line) Proliferation	GI50 (nM)	10	[4]

Table 2: In Vivo Pharmacokinetics

Species	Route of Administr ation	Dose	T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)	Referenc e
Rat	Oral	10 mg/kg	<2	1,200	2,400	[4]
Dog	Oral	3 mg/kg	<2	450	900	[4]

Table 3: In Vivo Efficacy



Animal Model	Dosing Regimen	Efficacy Readout	Result	Reference
Rat Collagen- Induced Arthritis	3 mg/kg, QD, oral	Reduction in ankle swelling	Significant reduction	[4]
TMD8 (ABC- DLBCL) Xenograft	10 mg/kg, QD, oral	Tumor Growth Inhibition	Significant tumor growth inhibition	[4]

Experimental Protocols BTK Enzyme Inhibition Assay (kinact/KI Determination)

Objective: To determine the second-order rate constant for the irreversible inhibition of BTK by **JNJ-64264681**.

Methodology:

Reagents and Materials: Recombinant human BTK enzyme, appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100), ATP, and a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).

Procedure:

- The BTK enzyme is incubated with varying concentrations of JNJ-64264681 for different time intervals.
- At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing ATP and the substrate peptide to initiate the kinase reaction.
- The reaction is allowed to proceed for a fixed time and then stopped by the addition of a solution containing EDTA.
- The amount of phosphorylated substrate is quantified using a suitable detection method,
 such as time-resolved fluorescence resonance energy transfer (TR-FRET).



- The observed rate of inactivation (kobs) at each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time.
- The kinact and KI values are then determined by plotting kobs versus the inhibitor concentration.

Human Whole Blood B-Cell Activation Assay

Objective: To measure the potency of **JNJ-64264681** in inhibiting B-cell activation in a physiologically relevant matrix.

Methodology:

- Sample Collection: Fresh human whole blood is collected from healthy donors in heparinized tubes.
- Compound Incubation: The whole blood is incubated with a serial dilution of JNJ-64264681 for a specified period (e.g., 1 hour) at 37°C.
- B-Cell Stimulation: B-cell activation is induced by adding an anti-IgM antibody.
- Flow Cytometry Analysis: Following stimulation, red blood cells are lysed, and the remaining cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
- Data Analysis: The percentage of CD69-positive B-cells is determined by flow cytometry. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of JNJ-64264681.

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of **JNJ-64264681** in a model of autoimmune disease.

Methodology:

 Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by immunization with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant). A booster immunization is typically given after a set period.



- Treatment: Once arthritis is established (typically characterized by paw swelling), rats are orally administered with JNJ-64264681 or vehicle control daily.
- Efficacy Assessment: The severity of arthritis is monitored regularly by measuring ankle diameter and/or assigning a clinical score based on erythema and swelling.
- Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.

TMD8 Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Objective: To assess the anti-tumor activity of JNJ-64264681 in a preclinical cancer model.

Methodology:

- Cell Culture: TMD8 cells, a human activated B-cell-like (ABC) subtype of DLBCL, are cultured under appropriate conditions.
- Tumor Implantation: A suspension of TMD8 cells is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID).
- Treatment: When tumors reach a palpable size, mice are randomized into treatment groups and administered JNJ-64264681 or vehicle control orally on a daily schedule.
- Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and processes related to the preclinical pharmacology of **JNJ-64264681**.

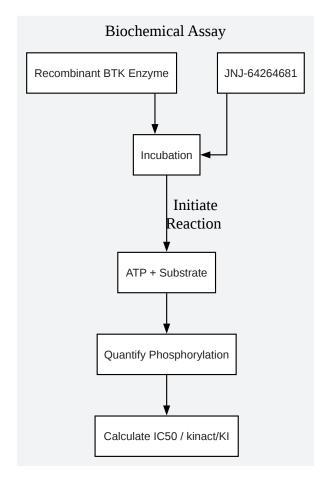


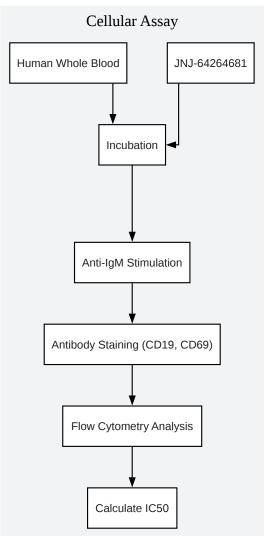


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B-Cell Receptor (BCR) signaling pathway inhibited by JNJ-64264681.



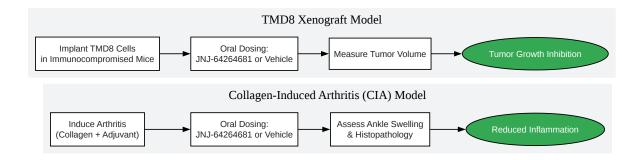




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General workflow for in vitro biochemical and cellular assays.





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Workflow for in vivo efficacy evaluation in preclinical models.

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